Cas no 2137761-53-4 (methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate)

methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate
- EN300-1129248
- 2137761-53-4
-
- インチ: 1S/C16H22ClNO2/c1-5-16(2,3)10-6-7-13-11(8-10)12(15(19)20-4)9-14(17)18-13/h9-10H,5-8H2,1-4H3
- InChIKey: ODPILPUACZLMNW-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C(=O)OC)=C2C(CCC(C2)C(C)(C)CC)=N1
計算された属性
- せいみつぶんしりょう: 295.1339066g/mol
- どういたいしつりょう: 295.1339066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 358
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 39.2Ų
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1129248-5g |
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate |
2137761-53-4 | 95% | 5g |
$2650.0 | 2023-10-26 | |
Enamine | EN300-1129248-0.25g |
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate |
2137761-53-4 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1129248-0.1g |
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate |
2137761-53-4 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
Enamine | EN300-1129248-1.0g |
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate |
2137761-53-4 | 1g |
$914.0 | 2023-06-09 | ||
Enamine | EN300-1129248-5.0g |
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate |
2137761-53-4 | 5g |
$2650.0 | 2023-06-09 | ||
Enamine | EN300-1129248-1g |
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate |
2137761-53-4 | 95% | 1g |
$914.0 | 2023-10-26 | |
Enamine | EN300-1129248-0.05g |
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate |
2137761-53-4 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1129248-2.5g |
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate |
2137761-53-4 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
Enamine | EN300-1129248-0.5g |
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate |
2137761-53-4 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1129248-10.0g |
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate |
2137761-53-4 | 10g |
$3929.0 | 2023-06-09 |
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate 関連文献
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylateに関する追加情報
Methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate: A Comprehensive Overview
Methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate is a complex organic compound with the CAS number No. 2137761-53-4. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a quinoline ring system with substituents at positions 2, 4, and 6. The presence of a methyl group at position 4 and a chlorine atom at position 2 introduces unique electronic and steric properties to the molecule. Additionally, the substituent at position 6 is a bulky group, specifically a 2-methylbutan-2-yl group, which further influences the compound's reactivity and physical properties.
Recent advancements in synthetic chemistry have enabled the precise synthesis of such complex molecules. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and enantioselective synthesis techniques, to construct the quinoline skeleton with high efficiency. These methods not only enhance the purity of the final product but also allow for greater control over stereochemistry, which is critical for applications in drug discovery.
The quinoline moiety in methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate is known for its aromatic stability and ability to participate in π-π interactions. This makes it an attractive candidate for use in supramolecular chemistry and nanotechnology. For instance, studies have shown that quinoline derivatives can self-assemble into ordered nanostructures under specific conditions, opening new avenues for applications in electronics and sensing technologies.
In terms of biological activity, methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate has been investigated for its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that this compound exhibits moderate inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. While further research is needed to establish its efficacy in vivo, these findings highlight its potential as a lead compound for drug development.
The synthesis of this compound involves multiple steps that require meticulous control over reaction conditions. Key steps include the formation of the quinoline ring through a Skraup synthesis or a Friedlander annulation reaction. Subsequent functionalization steps introduce the chlorine atom and the bulky substituent at position 6. The use of protecting groups and selective deprotection strategies ensures that the carboxylic acid group remains intact throughout the synthesis process.
From an analytical standpoint, methyl 2-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylate can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into the molecular structure and purity of the compound. For example, proton NMR can reveal information about the chemical environment of protons attached to different parts of the molecule
Moreover,the compound's stability under various conditions has been evaluated to ensure its suitability for practical applications. Thermal analysis techniques such as differential scanning calorimetry (DSC) have shown that this compound has a melting point above 150°C
In conclusion,methyl 2-chloro-6-(2-methylbutan-2-yl)-5
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